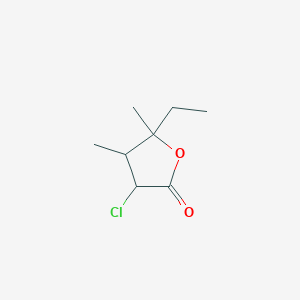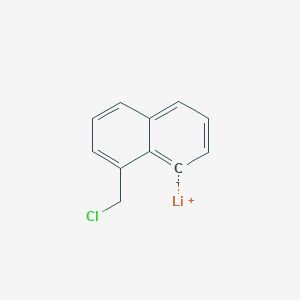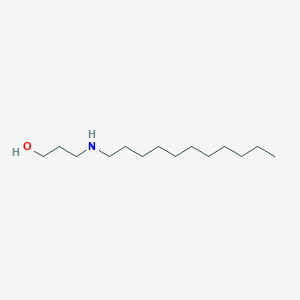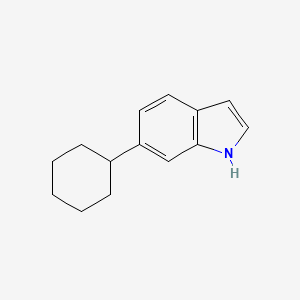![molecular formula C17H19ClO4S2 B14378736 1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-87-3](/img/structure/B14378736.png)
1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorinated pentane chain linked to two benzene rings via sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene typically involves the chlorination of pentane followed by sulfonylation reactions. The process begins with the chlorination of pentane to produce 1-chloropentane . This intermediate is then reacted with benzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the sulfonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfone compounds.
Aplicaciones Científicas De Investigación
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 1,1’-[(E)-Ethene-1,2-diyl]dibenzene : Similar structure but with an ethene linkage instead of a chlorinated pentane chain.
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene : Contains a cyclopropyl group, offering different chemical properties.
- 5-Chloropentane-1,1-diol : Similar chlorinated pentane chain but with hydroxyl groups instead of sulfonyl groups.
Propiedades
Número CAS |
89593-87-3 |
|---|---|
Fórmula molecular |
C17H19ClO4S2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-5-chloropentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19ClO4S2/c18-14-8-7-13-17(23(19,20)15-9-3-1-4-10-15)24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clave InChI |
FRVDIVOWFRSIGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(CCCCCl)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)

![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)


